1-(3-Methoxy-4-nitrophenyl)ethanone

Physicochemical characterization Solid‑state handling Procurement logistics

1‑(3‑Methoxy‑4‑nitrophenyl)ethanone (synonyms: 3‑methoxy‑4‑nitroacetophenone, 4‑acetyl‑2‑methoxynitrobenzene) is a disubstituted aromatic ketone that combines a methoxy donor and a nitro acceptor on the same phenyl ring. It is supplied as a faint‑yellow crystalline solid with a melting point of 71–73 °C, a predicted boiling point of 321.6 °C, and a density of 1.244 g/cm³.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 22106-39-4
Cat. No. B1589790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxy-4-nitrophenyl)ethanone
CAS22106-39-4
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C9H9NO4/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-5H,1-2H3
InChIKeyQGZZCBCLSMAVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxy-4-nitrophenyl)ethanone (CAS 22106‑39‑4) – Key Physicochemical and Structural Profile for Procurement Decisions


1‑(3‑Methoxy‑4‑nitrophenyl)ethanone (synonyms: 3‑methoxy‑4‑nitroacetophenone, 4‑acetyl‑2‑methoxynitrobenzene) is a disubstituted aromatic ketone that combines a methoxy donor and a nitro acceptor on the same phenyl ring. It is supplied as a faint‑yellow crystalline solid with a melting point of 71–73 °C, a predicted boiling point of 321.6 °C, and a density of 1.244 g/cm³ . The compound is primarily used as a building block in medicinal and agrochemical synthesis, where the ortho/para‑directing methoxy group and the meta‑directing nitro group create a predictable yet distinctive reactivity pattern that is not replicated by mono‑substituted or differently substituted acetophenones.

Why 1‑(3‑Methoxy‑4‑nitrophenyl)ethanone Cannot Be Replaced by Common Acetophenone Analogs


Mono‑substituted analogs such as 4‑nitroacetophenone and 3‑methoxyacetophenone differ fundamentally in physical state, storage requirements, and electronic character. 4‑Nitroacetophenone (mp 75–80 °C) can be stored at room temperature, whereas the target compound requires refrigeration at 2–8 °C [1]. 3‑Methoxyacetophenone is a liquid at room temperature (mp ‑7 °C) [2], making it less convenient for solid‑phase handling and purification. More importantly, the simultaneous presence of a methoxy and a nitro group generates a “push‑pull” electronic system that directs regioselective transformations—such as reductive cyclization to 4(1H)‑quinolones—that are not accessible with the mono‑functional analogs [3]. These differences directly affect synthetic route design, intermediate isolation, and logistics, making generic substitution technically and economically risky.

Quantitative Differentiation Evidence for 1‑(3‑Methoxy‑4‑nitrophenyl)ethanone Procurement


Melting Point and Physical State vs. 4‑Nitroacetophenone and 3‑Methoxyacetophenone

The target compound is a crystalline solid (mp 71–73 °C) . In contrast, 4‑nitroacetophenone melts at 75–80 °C [1] and 3‑methoxyacetophenone is a liquid (mp ‑7 °C) [2]. The 2–4 °C lower melting point relative to 4‑nitroacetophenone and the >75 °C elevation relative to 3‑methoxyacetophenone place the target in a distinct handling regime: it is an easily weighable solid that does not require the special containment needed for liquids, yet it melts within a range that simplifies melt‑based purification or formulation.

Physicochemical characterization Solid‑state handling Procurement logistics

Cold‑Storage Requirement vs. Room‑Temperature‑Stable 4‑Nitroacetophenone

The target compound must be stored at 2–8 °C according to supplier specifications , whereas 4‑nitroacetophenone is routinely stored at room temperature (sealed, dry, below +30 °C) [1]. This mandatory cold‑storage requirement for the target compound directly impacts shipping methods, facility energy costs, and inventory management.

Storage stability Cold‑chain logistics Shelf‑life management

Regioselective Entry to 6‑Methoxy‑4(1H)‑quinolone – a Privileged Medicinal Chemistry Scaffold

In a published two‑step Leimgruber–Batcho‑type sequence, a mixture of 3‑methoxy‑2‑nitroacetophenone and 3‑methoxy‑4‑nitroacetophenone (56:44 ratio) was converted exclusively to 6‑methoxy‑4(1H)‑quinolone via enamine formation followed by catalytic transfer hydrogenation; no side products arising from the “wrong” 2‑nitro isomer were observed [1]. This demonstrates that the 3‑methoxy‑4‑nitro substitution pattern uniquely directs the reductive cyclization to the desired quinolone, whereas the regioisomeric 2‑nitro analog does not interfere, highlighting the target compound's superior compatibility with this high‑value heterocycle construction.

Heterocycle synthesis Quinolone pharmaceuticals Reductive cyclization

Pharmacophoric Relevance: The 3‑Methoxy‑4‑nitrophenyl Motif in AhR Antagonist MNF

The 3‑methoxy‑4‑nitrophenyl fragment is the core aryl moiety of MNF (2‑(3‑methoxy‑4‑nitrophenyl)chromen‑4‑one), a potent and validated aryl hydrocarbon receptor (AhR) antagonist [1]. While MNF itself is a chromenone, its synthesis logically proceeds through a 3‑methoxy‑4‑nitrophenyl ketone intermediate, positioning the target ethanone as a direct precursor. Mono‑substituted analogs lack the precise electronic and steric profile required for AhR binding, rendering the disubstituted phenyl ring a non‑negotiable pharmacophoric element.

Aryl hydrocarbon receptor AhR antagonist Drug discovery building block

High‑Value Application Scenarios for 1‑(3‑Methoxy‑4‑nitrophenyl)ethanone Procurement


Medicinal Chemistry: Synthesis of 4(1H)‑Quinolone Libraries

Research groups constructing quinolone‑focused compound libraries for anticancer, antimalarial, or ATPase inhibitor screening can use the target compound as a direct entry to 6‑methoxy‑4(1H)‑quinolone via a high‑selectivity two‑step protocol [1]. The exclusive formation of the desired regioisomer, even in the presence of the 2‑nitro isomer, reduces purification burden and increases throughput.

Chemical Biology: Precursor for AhR Antagonist MNF and Related Probes

Laboratories investigating aryl hydrocarbon receptor signaling require the intact 3‑methoxy‑4‑nitrophenyl scaffold for antagonist synthesis. The target ethanone serves as an advanced intermediate en route to MNF and its derivatives [1], avoiding multi‑step functionalization of mono‑substituted acetophenones.

Process Development: Solid‑Phase Handling in Automated Synthesis Platforms

The crystalline nature (mp 71–73 °C) of the target compound makes it compatible with automated solid‑dispensing systems, whereas the liquid 3‑methoxyacetophenone (mp ‑7 °C) requires liquid‑handling modules and poses cross‑contamination risks [1][2]. This physical‑state advantage reduces capital expenditure for laboratories standardizing on solid‑phase automation.

Procurement Logistics: Cold‑Chain Validated Supply

Organizations with existing 2–8 °C cold‑storage infrastructure can seamlessly integrate the target compound into their inventory; procurement teams should verify supplier cold‑chain compliance during shipping to maintain the specified storage condition [1].

Technical Documentation Hub

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